molecular formula C10H18N2O3 B4588707 ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate

ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate

Cat. No.: B4588707
M. Wt: 214.26 g/mol
InChI Key: LACSTXAHXMNQJX-UHFFFAOYSA-N
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Description

Ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate is a synthetic organic compound that features a pyrrolidine ring attached to a beta-alanine moiety through a carbonyl linkage

Scientific Research Applications

Ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate typically involves the reaction of ethyl beta-alaninate with pyrrolidine and a suitable coupling agent. One common method is to use carbodiimide-based coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of automated reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique structural features.

Comparison with Similar Compounds

Ethyl N-(pyrrolidin-1-ylcarbonyl)-beta-alaninate can be compared with other similar compounds, such as:

    Ethyl N-(piperidin-1-ylcarbonyl)-beta-alaninate: Similar structure but with a piperidine ring instead of pyrrolidine.

    Ethyl N-(morpholin-1-ylcarbonyl)-beta-alaninate: Contains a morpholine ring, which can affect its chemical and biological properties.

    Ethyl N-(pyrrolidin-1-ylcarbonyl)-glycinate: Similar but with glycine instead of beta-alanine, which can influence its reactivity and applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the pyrrolidine scaffold in chemical synthesis and drug design.

Properties

IUPAC Name

ethyl 3-(pyrrolidine-1-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-15-9(13)5-6-11-10(14)12-7-3-4-8-12/h2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSTXAHXMNQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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